molecular formula C9H12N2 B13837218 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine

2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine

Cat. No.: B13837218
M. Wt: 152.23 g/mol
InChI Key: MYKUKUCHPMASKF-AIGLVOJCSA-N
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Description

2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is a deuterated analog of nicotine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and altered metabolic pathways compared to its non-deuterated counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine typically involves the deuteration of nicotine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes, where nicotine is exposed to deuterium gas under controlled conditions. This method ensures a high yield of the deuterated product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine is unique due to its specific deuterium substitution pattern, which provides distinct advantages in stability and metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required .

Properties

Molecular Formula

C9H12N2

Molecular Weight

152.23 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1/i1D,3D,5D,7D

InChI Key

MYKUKUCHPMASKF-AIGLVOJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@H]2CCCN2)[2H]

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2

Origin of Product

United States

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